molecular formula C17H19N3O3 B2605365 n'-(4-(M-tolyloxy)butanoyl)picolinohydrazide CAS No. 853591-11-4

n'-(4-(M-tolyloxy)butanoyl)picolinohydrazide

Cat. No.: B2605365
CAS No.: 853591-11-4
M. Wt: 313.35 g/mol
InChI Key: HUJRMSJOJTXBRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide involves the reaction of picolinohydrazide with 4-(M-tolyloxy)butanoic acid under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

n’-(4-(M-tolyloxy)butanoyl)picolinohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-6-4-7-14(12-13)23-11-5-9-16(21)19-20-17(22)15-8-2-3-10-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJRMSJOJTXBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331021
Record name N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853591-11-4
Record name N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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